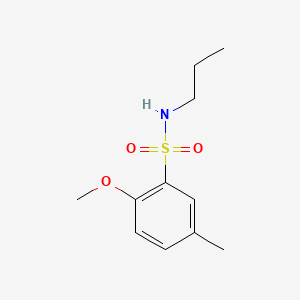
2-methoxy-5-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-propylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPBS and belongs to the sulfonamide class of compounds. MPBS has been shown to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of MPBS involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation. MPBS inhibits the activation of NF-κB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MPBS has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of various inflammatory diseases. Additionally, MPBS has been shown to possess anti-angiogenic properties, which makes it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPBS in lab experiments is its specificity towards the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using MPBS is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on MPBS. One area of research is the development of more effective methods for synthesizing the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of MPBS, particularly in the treatment of inflammatory diseases and cancer. Finally, more research is needed to understand the mechanism of action of MPBS and its effects on various biological processes.
In conclusion, MPBS is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound possesses various biochemical and physiological effects, and its specificity towards the NF-κB pathway makes it a useful tool for studying the role of NF-κB in various biological processes. Further research is needed to investigate the potential therapeutic applications of MPBS and to understand its mechanism of action.
Synthesis Methods
The synthesis of MPBS involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with propylamine in the presence of a base. The product obtained from this reaction is then purified to obtain the final compound.
Scientific Research Applications
MPBS has been studied extensively for its potential therapeutic applications. One area of research that has gained significant attention is its use as an anti-inflammatory agent. MPBS has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-methoxy-5-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-4-7-12-16(13,14)11-8-9(2)5-6-10(11)15-3/h5-6,8,12H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVACONQQNWQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
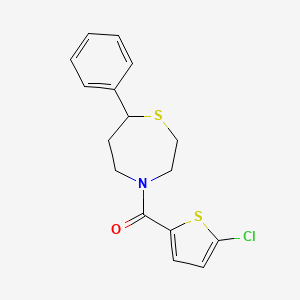
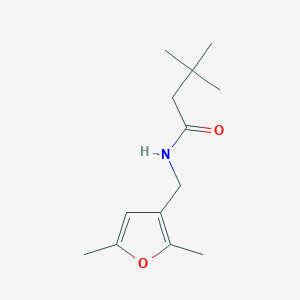

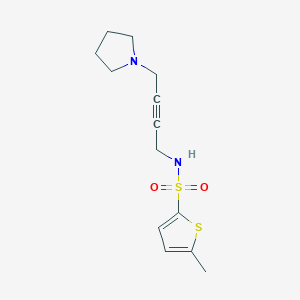
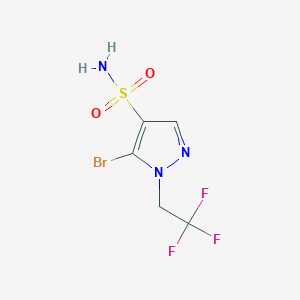
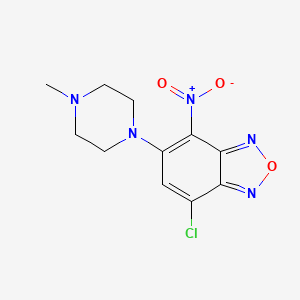
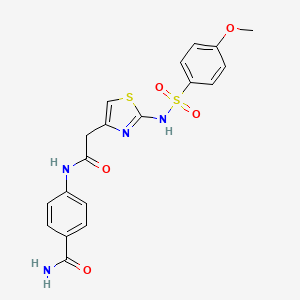
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
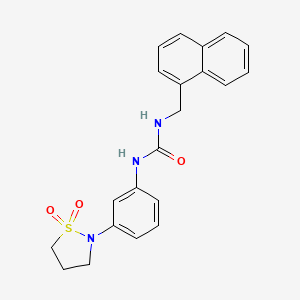
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)

